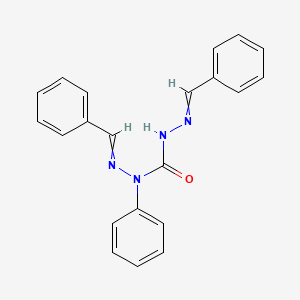![molecular formula C22H20O3 B14279410 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid CAS No. 126049-47-6](/img/structure/B14279410.png)
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with hydroxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the additional methylphenyl groups.
4-Methylsalicylic acid: Contains a similar benzoic acid core with a hydroxy and methyl group.
2-Hydroxy-5-methylbenzoic acid: Another isomer with different substitution patterns on the benzoic acid core.
Uniqueness
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is unique due to the presence of two methylphenyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
126049-47-6 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[hydroxy-bis(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O3/c1-15-7-11-17(12-8-15)22(25,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,25H,1-2H3,(H,23,24) |
InChI Key |
PLEGBLHBZWZCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)






